4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Descripción
4-Methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a fused benzo[b][1,4]oxazepine ring system. This compound is characterized by a 4-methoxybenzenesulfonamide group linked to a 3,3,5-trimethyl-4-oxo-tetrahydrobenzooxazepine scaffold. Structural analogs in the literature highlight the importance of substituents on the benzene ring and oxazepine moiety in modulating physicochemical and biological properties .
Propiedades
IUPAC Name |
4-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-19(2)12-26-17-10-5-13(11-16(17)21(3)18(19)22)20-27(23,24)15-8-6-14(25-4)7-9-15/h5-11,20H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDFMIDIEMQRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic derivative with potential therapeutic applications. Its complex structure incorporates a methoxy group and a benzenesulfonamide moiety, which contribute to its biological activity. This article reviews the biological activities associated with this compound based on recent research findings.
- Molecular Formula: C21H26N2O5S
- Molecular Weight: 418.5 g/mol
- CAS Number: 921903-63-1
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds were tested for antiproliferative activity against various cancer cell lines including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin:
| Compound | Cell Line | IC50 (µmol/mL) |
|---|---|---|
| 4-methoxy derivative | A-549 | 0.04 |
| Doxorubicin | A-549 | 0.06 |
| 4-methoxy derivative | HCT-116 | 0.02 |
These findings suggest that the compound may possess potent anticancer properties and warrants further investigation into its mechanisms of action and efficacy in vivo .
Radical Scavenging Activity
The compound has also been evaluated for its antioxidant properties through DPPH radical-scavenging assays. Some derivatives demonstrated moderate scavenging activity compared to ascorbic acid at a concentration of 100 µg/mL, indicating potential applications in oxidative stress-related conditions .
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Studies suggest that the benzene sulfonamide group may play a critical role in enhancing the binding affinity to these targets, thereby modulating cellular pathways associated with cancer progression .
Case Studies
-
Case Study on Antiproliferative Effects:
In a controlled laboratory setting, researchers synthesized several derivatives of the compound and tested their effects on cancer cell lines. The study highlighted that modifications in the structural components significantly influenced the anticancer activity, with some derivatives exhibiting enhanced potency against HCT-116 cells. -
Case Study on Antioxidant Properties:
Another study focused on the radical-scavenging capabilities of the compound's derivatives. The results indicated that certain modifications led to improved antioxidant activity, suggesting potential applications in formulations aimed at reducing oxidative damage in cells .
Aplicaciones Científicas De Investigación
Based on the search results, here's information on compounds related to tetrahydrobenzo[b][1,4]oxazepine:
3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- A sulfonamide antibacterial agent that acts as an analog of para-aminobenzoic acid, inhibiting dihydrofolic acid synthesis in bacteria.
- Molecular Formula:
- Molecular Weight: 414.52
- Useful research compound with a purity of 95%.
- Potential biological activities include antimicrobial and anticancer properties, and enzyme inhibition.
4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Molecular Formula:
- Molecular Weight: 418.51
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide
- Molecular Formula:
- Molecular Weight: approximately 314.34 g/mol
- May exhibit significant biological activities and hold therapeutic promise in pharmacological applications.
Comparación Con Compuestos Similares
Key Observations :
- Ring Position : The target compound’s benzo[b]oxazepine system differs from the benzo[f] analogs in and , altering steric and electronic interactions.
- Sulfonamide Modifications : The 4-methoxy group (target) vs. 3,4-dimethoxy or 3-chloro-4-methoxy substituents (analogs) influence solubility and electronic properties.
Spectroscopic and Analytical Data
emphasizes the use of IR, 1H-NMR, and 13C-NMR to confirm tautomeric forms and functional groups in sulfonamide-triazole hybrids. For example:
- IR : Absence of νC=O (~1660–1680 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) confirmed triazole-thione tautomers .
- 1H-NMR : Signals for NH groups (δ ~10–12 ppm) and aromatic protons (δ ~6.5–8.5 ppm) were critical for structural elucidation . While analogous data for the target compound are unavailable, these techniques would likely identify its 4-oxo, methyl, and methoxy groups.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound can be approached via multi-step protocols involving amidation, cyclization, and sulfonylation. Key intermediates, such as the benzo[b][1,4]oxazepine core, require careful control of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection). For example, triazine-based coupling agents (e.g., trichloroisocyanuric acid) have been used in analogous sulfonamide syntheses to improve yield and regioselectivity . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound from byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Comprehensive characterization requires orthogonal analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon frameworks.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches near 1350 cm⁻¹) .
- HPLC with UV/Vis detection (≥95% purity threshold) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What methodologies resolve contradictory biological activity data across studies?
Methodological Answer: Contradictions in biological data (e.g., IC₅₀ variability) often stem from differences in assay conditions or cellular models. To address this:
- Dose-response studies should be replicated across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols for compound solubility and exposure time .
- Orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) can validate target engagement .
- Meta-analysis of published data using tools like PRISMA guidelines to identify confounding variables (e.g., buffer composition, temperature) .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to targets like GPCRs or kinases. Key steps include:
- Ligand preparation : Optimize 3D conformation with Open Babel.
- Protein-ligand docking : Use cryo-EM or X-ray crystal structures (PDB) for receptor templates.
- Free energy calculations (MM/PBSA) to estimate binding affinities . Cross-validation with experimental data (e.g., SPR) is critical to refine computational predictions .
Q. What strategies enable the synthesis of structural analogs to explore SAR?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic modifications:
- Core modifications : Introduce substituents at the 3,3,5-trimethyl or 4-oxo positions via alkylation/oxidation.
- Sulfonamide replacements : Test carboxamide or urea groups using EDCI/HOBt coupling .
- Bioisosteric swaps : Replace the methoxy group with ethoxy or halogen atoms to assess electronic effects . Parallel synthesis (96-well plates) and high-throughput screening accelerate analog evaluation .
Q. How can researchers assess metabolic stability and degradation pathways in vitro?
Methodological Answer:
- Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions.
- Degradant identification : Employ HRMS/MS to characterize oxidative metabolites (e.g., hydroxylation at the benzenesulfonamide ring) .
Data Contradiction Analysis
Q. How should discrepancies in reported solubility and stability profiles be addressed?
Methodological Answer: Solubility conflicts often arise from solvent choice (DMSO vs. aqueous buffers) or pH variations. To standardize:
- Shake-flask method : Measure solubility in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2-6.8).
- Accelerated stability studies : Expose the compound to light (ICH Q1B), heat (40°C), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
Theoretical Framework Integration
Q. How can researchers link mechanistic studies to overarching pharmacological theories?
Methodological Answer: Align experimental findings with established frameworks (e.g., lock-and-key vs. induced-fit binding models). For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
